Scientific Field: Organic Chemistry
Summary of Application: 1-Iodo-2-nitrobenzene was used in one step synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.
Results or Outcomes: The outcome of the reaction is the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide.
Summary of Application: 1-Iodo-2-nitrobenzene was used in the synthesis of 1-(2-Nitrophenyl)-1H-indole in the presence of PEG 3400 (poly(ethylene glycol))–Cs2CO3–copper pre-catalyst under microwave activation.
Methods of Application: The reaction was carried out in the presence of a copper pre-catalyst, PEG 3400, and Cs2CO3 under microwave activation.
Results or Outcomes: The outcome of the reaction is the synthesis of 1-(2-Nitrophenyl)-1H-indole.
Scientific Field: Catalysis and Chemical Engineering
Summary of Application: Ru based nanoparticles catalysts promoted with different transition metals were used in the hydrogenation of 1-iodo-4-nitrobenzene.
Methods of Application: The catalysts were prepared using spray wet impregnation method and characterized using scanning transmission electron microscopy (STEM) and temperature programmed reduction (TPR).
Results or Outcomes: The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3.
Scientific Field: Physical Chemistry
Summary of Application: 4-Nitroanisole was used as a probe to determine Π* of Kamlet-Taft solvent parameters and high pressure and supercritical water in the temperature range of 16-420 °C.
Results or Outcomes: The outcome of the application is the determination of Kamlet-Taft solvent parameters.
Scientific Field: Microbiology
Summary of Application: 4-Nitroanisole was used as a carbon and energy supplement for the isolation of Rhodococcus strains.
Results or Outcomes: The outcome of the application is the isolation of Rhodococcus strains.
4-Iodo-2-methoxy-1-nitrobenzene is an aromatic compound characterized by the presence of iodine, a methoxy group, and a nitro group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 279.03 g/mol. This compound typically appears as a light yellow to brown solid and has a melting point ranging from 60°C to 64°C. It is known for its unique structural features, which impart distinct chemical properties and biological activities.
This compound exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as:
The specific biological activities of 4-Iodo-2-methoxy-1-nitrobenzene may vary based on structural modifications and the presence of other functional groups.
Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene can be achieved through various methods:
4-Iodo-2-methoxy-1-nitrobenzene finds applications in various fields:
Studies on interaction profiles indicate that 4-Iodo-2-methoxy-1-nitrobenzene interacts with various biological targets:
Several compounds share structural similarities with 4-Iodo-2-methoxy-1-nitrobenzene. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
1-Iodo-2-methoxy-4-nitrobenzene | 5458-84-4 | 0.98 | Different substitution pattern leading to varied reactivity. |
2-Iodo-4-methoxy-1-nitrobenzene | 214279-40-0 | 0.86 | Nitro group positioned differently affecting biological activity. |
1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7 | 0.88 | Similar structure but different substitution effects on reactivity. |
4-Iodo-1-methoxy-2-nitrobenzene | 52692-09-8 | 0.85 | Variation in positioning of functional groups influencing synthesis routes. |
1,4-Diiodo-2-methoxy-5-nitrobenzene | 55215-55-9 | 0.80 | Increased iodine content may enhance reactivity but complicates synthesis. |
Each of these compounds presents unique characteristics that influence their chemical behavior and potential applications, distinguishing them from one another while sharing foundational structural elements with 4-Iodo-2-methoxy-1-nitrobenzene.